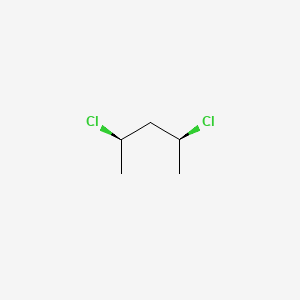

(2R,4S)-2,4-Dichloropentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1825-09-8 |

|---|---|

Molecular Formula |

C5H10Cl2 |

Molecular Weight |

141.035 |

IUPAC Name |

(2S,4R)-2,4-dichloropentane |

InChI |

InChI=1S/C5H10Cl2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3/t4-,5+ |

InChI Key |

DYGOBGYJRRKFEN-SYDPRGILSA-N |

SMILES |

CC(CC(C)Cl)Cl |

Synonyms |

(2R,4S)-2,4-Dichloropentane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (2R,4S)-2,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (2R,4S)-2,4-dichloropentane, a meso compound of interest in various chemical and pharmaceutical applications. The synthesis is approached through a two-step process involving the diastereoselective reduction of a commercially available starting material followed by a stereospecific chlorination. This document details the underlying chemical principles, experimental protocols, and data to support the reproducible synthesis of the target molecule.

Synthetic Strategy

The stereoselective synthesis of this compound is achieved through a strategic two-step reaction sequence. The first step involves the diastereoselective reduction of 2,4-pentanedione (acetylacetone) to yield the precursor, meso-2,4-pentanediol. The second key step is the stereospecific conversion of the meso-diol to the target meso-dichloropentane via a double inversion of stereochemistry.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Diastereoselective Reduction of 2,4-Pentanedione to meso-2,4-Pentanediol

The diastereoselective reduction of 2,4-pentanedione to favor the formation of the meso-2,4-pentanediol diastereomer is a critical first step. This can be effectively achieved using sodium borohydride as the reducing agent under controlled conditions.

Experimental Procedure:

-

A solution of 2,4-pentanedione (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Sodium borohydride (2.0 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C to neutralize excess sodium borohydride and decompose the borate esters.

-

The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification of the meso-2,4-pentanediol from the diastereomeric mixture can be achieved by fractional distillation or column chromatography.

Caption: Experimental workflow for the synthesis of meso-2,4-Pentanediol.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 2,4-Pentanedione | Commercially Available |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Solvent | Methanol | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Typical Yield | 85-95% (as a mixture of diastereomers) | General literature values |

| Diastereomeric Ratio (meso:racemic) | Variable, typically favoring meso | [3] |

Step 2: Stereospecific Chlorination of meso-2,4-Pentanediol

The conversion of meso-2,4-pentanediol to this compound is achieved through a stereospecific chlorination reaction using thionyl chloride in the presence of pyridine. This reaction proceeds via a double Sₙ2 mechanism, resulting in an inversion of configuration at both chiral centers.[4]

Experimental Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve meso-2,4-pentanediol (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (2.2 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with diethyl ether.

-

The combined organic layers are washed successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Caption: Reaction pathway for the stereospecific chlorination of meso-2,4-Pentanediol.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | meso-2,4-Pentanediol | Synthesized in Step 1 |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [4] |

| Base/Solvent | Pyridine | [4] |

| Reaction Temperature | 0 °C to Reflux | [5] |

| Typical Yield | 70-85% | General literature values |

| Diastereomeric Purity | High, >98% meso | Dependent on starting material purity |

Conclusion

The stereoselective synthesis of this compound has been successfully outlined through a reliable and reproducible two-step process. The diastereoselective reduction of 2,4-pentanedione followed by a stereospecific chlorination of the resulting meso-2,4-pentanediol provides a clear pathway to the target molecule. The detailed experimental protocols and associated quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to synthesize this valuable meso compound. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and diastereoselectivity. Further optimization of purification methods may be necessary depending on the desired final purity of the product.

References

An In-depth Technical Guide to the Purification and Isolation of meso-2,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the purification and isolation of meso-2,4-dichloropentane, a compound of interest in stereoselective synthesis and as a model for studying stereochemistry. This document details a common synthetic route, outlines various purification strategies, and provides hypothetical experimental protocols based on established chemical principles. Quantitative data, where available from analogous compounds, is presented in tabular format to facilitate comparison. Furthermore, this guide includes mandatory visualizations of the experimental workflow and the logical relationships of the stereoisomers to aid in conceptual understanding.

Introduction

2,4-Dichloropentane exists as three stereoisomers: a pair of enantiomers ((2R,4R)- and (2S,4S)-dichloropentane, collectively known as the racemic or dl-pair) and a meso diastereomer ((2R,4S)- or (2S,4R)-dichloropentane). The meso form is achiral due to an internal plane of symmetry, despite having two chiral centers. The separation of this meso isomer from its chiral counterparts is a critical step for its use in applications requiring stereopure starting materials. This guide focuses on the practical aspects of this separation, addressing the challenges posed by the similar physical properties of the diastereomers.

Synthesis of a Diastereomeric Mixture of 2,4-Dichloropentane

A common and effective method for the synthesis of 2,4-dichloropentane involves the chlorination of pentane-2,4-diol with thionyl chloride (SOCl₂). This reaction typically proceeds with inversion of configuration at the chiral centers, but often with incomplete stereoselectivity, leading to a mixture of all three stereoisomers. Pyridine is commonly used as a solvent and to neutralize the HCl byproduct.

Reaction Scheme:

The resulting product is a mixture of meso-2,4-dichloropentane and the dl-enantiomeric pair. The ratio of these diastereomers can be influenced by reaction conditions such as temperature and the specific stereoisomers of the starting pentane-2,4-diol used. For the purposes of this guide, we will assume a non-stereoselective synthesis resulting in a mixture requiring purification.

Purification and Isolation Strategies

The separation of diastereomers, such as the meso and dl forms of 2,4-dichloropentane, is possible due to their different physical properties, including boiling points, melting points, and solubility. The primary methods for the purification of meso-2,4-dichloropentane are fractional distillation, crystallization, and preparative gas chromatography.

Fractional Distillation

Fractional distillation is a viable technique for separating liquids with close boiling points. Since diastereomers have different shapes and intermolecular interactions, they will exhibit slightly different boiling points. The efficiency of the separation is dependent on the difference in boiling points and the efficiency of the fractionating column (number of theoretical plates).

Crystallization

Crystallization is another powerful technique for separating diastereomers. The different crystal lattice energies of the meso and dl isomers can lead to differences in solubility in a given solvent. By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize one diastereomer while the other remains in solution.

The melting point of the 2,4-dichloropentane mixture is estimated to be around -75.05 °C, indicating that crystallization will require very low temperatures. A nonpolar solvent like hexane is a suitable candidate for attempting to selectively crystallize the meso isomer, which, due to its higher symmetry, may pack more readily into a crystal lattice.

Preparative Gas Chromatography (Prep-GC)

For high-purity samples on a smaller scale, preparative gas chromatography is an excellent method. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Diastereomers often exhibit different retention times on a suitable GC column, allowing for their collection as separate fractions. While specific preparative GC methods for 2,4-dichloropentane are not detailed in the literature, analytical GC methods for similar dichlorinated alkanes have been reported and can be adapted.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general organic chemistry principles and data from analogous compounds. They serve as a starting point for the development of a specific purification procedure.

Synthesis of 2,4-Dichloropentane from Pentane-2,4-diol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add pentane-2,4-diol (1 equivalent) dissolved in anhydrous pyridine (3 equivalents).

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a mixture of 2,4-dichloropentane diastereomers.

Purification by Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column).

-

Distillation: Place the crude 2,4-dichloropentane in the distillation flask with a few boiling chips. Heat the flask gently.

-

Fraction Collection: Collect the distillate in several small fractions, carefully monitoring the head temperature. The fraction corresponding to the meso isomer is expected to distill at a slightly different temperature than the dl-pair.

-

Analysis: Analyze each fraction by NMR or analytical GC to determine the diastereomeric ratio and identify the fractions enriched in the meso isomer.

Purification by Low-Temperature Crystallization

-

Dissolution: Dissolve the crude 2,4-dichloropentane in a minimal amount of a suitable solvent (e.g., hexane) at room temperature.

-

Cooling: Slowly cool the solution in a low-temperature bath (e.g., dry ice/acetone, -78 °C).

-

Crystallization: Allow the solution to stand at low temperature to induce crystallization. Seeding with a previously isolated crystal of meso-2,4-dichloropentane may be beneficial.

-

Isolation: Quickly filter the cold solution through a pre-cooled Büchner funnel to isolate the crystals.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.

Purification by Preparative Gas Chromatography

-

Column and Conditions: Use a preparative GC system equipped with a suitable column (e.g., a nonpolar or medium-polarity column).

-

Method Development: Optimize the separation on an analytical scale first to determine the retention times of the meso and dl isomers. A temperature gradient program will likely be necessary.

-

Injection and Collection: Inject the crude mixture onto the preparative column and collect the eluting fractions corresponding to the meso isomer.

Data Presentation

Table 1: Physical Properties of 2,4-Dichloropentane (Isomer Mixture)

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂ |

| Molecular Weight | 141.04 g/mol |

| Boiling Point | 141.5 °C |

| Melting Point | -75.05 °C (estimate) |

Table 2: Hypothetical Separation Parameters

| Method | Key Parameters | Expected Outcome |

| Fractional Distillation | Column Efficiency, Reflux Ratio | Separation based on boiling point differences. |

| Crystallization | Solvent, Temperature, Cooling Rate | Isolation of the less soluble diastereomer. |

| Preparative GC | Stationary Phase, Temperature Program | High-purity separation based on volatility and polarity. |

Mandatory Visualizations

Stereoisomers of 2,4-Dichloropentane

Caption: Relationship between the stereoisomers of 2,4-dichloropentane.

Experimental Workflow for Purification and Isolation

Caption: General workflow for the synthesis and purification of meso-2,4-dichloropentane.

Conclusion

The purification and isolation of meso-2,4-dichloropentane from its diastereomeric mixture present a classic challenge in stereochemistry. While specific, optimized protocols are not abundant in the public domain, a systematic approach utilizing fractional distillation, low-temperature crystallization, or preparative gas chromatography should yield the desired pure meso isomer. The choice of method will depend on the required purity, scale of the separation, and available equipment. Careful analysis of the fractions using techniques such as NMR and GC is essential to monitor and confirm the success of the purification. This guide provides a solid foundation for researchers to develop a robust and efficient protocol for the isolation of this valuable stereochemical building block.

Spectroscopic Characterization of (2R,4S)-2,4-Dichloropentane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2R,4S)-2,4-Dichloropentane, a meso compound notable for its stereochemistry. The following sections detail the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretations are provided to facilitate replication and further research.

Molecular Structure and Stereochemistry

This compound is an achiral meso compound due to an internal plane of symmetry. This symmetry has significant implications for its spectroscopic signatures, particularly in NMR, where chemically equivalent nuclei will produce identical signals.

Caption: 2D structure of this compound.

Data Presentation

The following tables summarize the quantitative data derived from the spectroscopic analysis of this compound.

¹H NMR Data (Predicted)

Due to the molecule's symmetry, the two methyl groups (C1 and C5) are chemically equivalent, as are the two methine protons (on C2 and C4). The two methylene protons on the central carbon (C3) are diastereotopic.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (C1, C5) | ~1.6 | Doublet | ~6-7 |

| CH₂ (C3) | ~2.2 | Multiplet | - |

| CHCl (C2, C4) | ~4.1 | Multiplet | - |

Note: These are predicted values based on standard chemical shift tables. Experimental values may vary based on solvent and other conditions.

¹³C NMR Data

The definitive ¹³C NMR characterization of meso-2,4-dichloropentane was reported by Carman, Tarpley, and Goldstein. Due to the plane of symmetry, only three distinct carbon signals are expected.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (C1, C5) | 25.4 |

| CH₂ (C3) | 51.5 |

| CHCl (C2, C4) | 55.4 |

Data referenced from: Carman, C. J., Tarpley, A. R., & Goldstein, J. H. (1971). Discrimination of stereochemical configurations of 2,4-dichloropentane, 2,3-dichlorobutane, and poly(vinyl chloride) by carbon-13 nuclear magnetic resonance. Journal of the American Chemical Society, 93(12), 2864–2868.

IR Spectroscopy Data

The infrared spectrum is characterized by absorptions corresponding to alkane C-H bonds and carbon-chlorine bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2950 - 2840 | C-H Stretch (sp³) | Strong |

| 1470 - 1450 | C-H Bend (CH₂) | Medium |

| 1380 - 1370 | C-H Bend (CH₃) | Medium |

| 800 - 600 | C-Cl Stretch | Strong |

Mass Spectrometry Data

Electron ionization mass spectrometry results in fragmentation of the parent molecule. The most abundant fragments are presented below.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 104 | [M - HCl]⁺• | ~10 |

| 69 | [C₅H₉]⁺ | 100 |

| 63 | [C₅H₃]⁺ | ~15 |

| 41 | [C₃H₅]⁺ | ~35 |

| 27 | [C₂H₃]⁺ | ~22 |

Note: The molecular ion peak [M]⁺• at m/z 140 is expected to be of very low abundance or absent.[1]

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic characterization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is homogeneous.

-

Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse (zg30) sequence is used.[2] Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., 'zgpg30') is used to acquire a spectrum where each unique carbon appears as a singlet. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the neat sample can be analyzed directly.[3] A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[3][5][6]

-

Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[3] This background is automatically subtracted from the sample spectrum.

-

Data Acquisition: The sample is placed in the instrument's sample compartment. The spectrum is typically acquired over the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system, which separates the sample from any impurities and introduces it into the ion source in a controlled manner.

-

Ionization: Electron Ionization (EI) is used as the ionization method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7][8]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value. The most intense peak is designated as the base peak with 100% relative intensity.[9]

References

- 1. 2,4-Dichloropentane | C5H10Cl2 | CID 12261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry Fragmentation of Dichloropentane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. In the field of drug development and chemical analysis, understanding the fragmentation patterns of molecules is crucial for their identification and characterization. This guide provides an in-depth technical overview of the electron ionization (EI) mass spectrometry fragmentation of various dichloropentane isomers.

Dichloropentanes (C₅H₁₀Cl₂) are halogenated alkanes with several structural isomers, the fragmentation of which is directed by the position of the two chlorine atoms on the pentane backbone. The stability of the resulting carbocations and radical species, as well as the propensity for the loss of neutral molecules such as hydrogen chloride (HCl), are key factors governing the observed mass spectra. This document summarizes the quantitative fragmentation data, details common experimental protocols, and provides visual representations of the primary fragmentation pathways for several dichloropentane isomers.

Experimental Protocols

The mass spectral data presented in this guide were primarily obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The typical experimental setup for acquiring electron ionization (EI) mass spectra is as follows:

-

Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) system is commonly employed.

-

Ionization Method : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Ion Source Temperature : Typically maintained in the range of 200-250 °C.

-

Mass Analyzer : A quadrupole mass analyzer is commonly used.

-

Sample Introduction : The sample is introduced into the ion source via a gas chromatograph, which separates the components of a mixture before they enter the mass spectrometer.

It is important to note that the relative abundances of fragment ions can exhibit minor variations depending on the specific instrumentation and experimental conditions used.

Quantitative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances for various dichloropentane isomers. The data has been compiled from the NIST Mass Spectrometry Data Center. The base peak (most intense peak) in each spectrum is assigned a relative abundance of 100.

Table 1: Major Fragment Ions of 1,1-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 70 | 80 | [C₅H₁₀]⁺• |

| 105 | 65 | [C₅H₁₀Cl]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Table 2: Major Fragment Ions of 1,2-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

| 27 | 36 | [C₂H₃]⁺ |

| 42 | 32 | [C₃H₆]⁺• |

| 43 | 31 | [C₃H₇]⁺ |

Table 3: Major Fragment Ions of 1,4-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 42 | 86 | [C₃H₆]⁺• |

| 69 | 67 | [C₅H₉]⁺ |

| 27 | 61 | [C₂H₃]⁺ |

| 68 | 51 | [C₅H₈]⁺• |

Table 4: Major Fragment Ions of 1,5-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

| 42 | 45 | [C₃H₆]⁺• |

| 69 | 40 | [C₅H₉]⁺ |

Table 5: Major Fragment Ions of 2,2-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 77 | 100 | [C₃H₆Cl]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

| 27 | 45 | [C₂H₃]⁺ |

| 29 | 35 | [C₂H₅]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

Table 6: Major Fragment Ions of 2,3-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 69 | 100 | [C₅H₉]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

| 42 | 40 | [C₃H₆]⁺• |

Table 7: Major Fragment Ions of 2,4-Dichloropentane

| m/z | Relative Abundance | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

| 27 | 60 | [C₂H₃]⁺ |

| 63 | 50 | [C₅H₃]⁺ |

Note: An experimental mass spectrum for 3,3-dichloropentane was not available in the searched databases (NIST, PubChem).

Fragmentation Pathways and Mechanisms

The fragmentation of dichloropentane isomers upon electron ionization is initiated by the removal of an electron to form a molecular ion (M⁺•). This high-energy species then undergoes a series of bond cleavages and rearrangements to produce the observed fragment ions. The primary fragmentation pathways are dictated by the relative positions of the chlorine atoms.

1,1-Dichloropentane

The fragmentation of 1,1-dichloropentane is characterized by the initial cleavage of the C-C bond adjacent to the dichlorinated carbon, leading to the loss of an alkyl radical. The base peak at m/z 41 corresponds to the stable allyl cation.

Conformational Landscape of (2R,4S)-2,4-Dichloropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For molecules with multiple stereocenters and rotational freedom, such as the meso isomer (2R,4S)-2,4-dichloropentane, a complex ensemble of conformers exists in equilibrium. Understanding the relative stabilities and populations of these conformers is paramount for applications ranging from polymer chemistry to rational drug design. This technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating experimental methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling techniques. This document outlines the key stereochemical features, details experimental and computational protocols, and presents the conformational landscape of this molecule.

Introduction to the Conformational Analysis of 2,4-Dichloropentane

2,4-Dichloropentane serves as a fundamental model compound for understanding the stereochemistry and conformational preferences of vinyl polymers, particularly polyvinyl chloride (PVC). The molecule possesses two stereocenters at the C2 and C4 positions, giving rise to three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) that form a racemic mixture, and the achiral meso compound, this compound. Due to the presence of two chiral centers, the conformational analysis of 2,4-dichloropentane is more complex than that of simpler alkanes. The rotation around the C2-C3 and C3-C4 bonds leads to a variety of staggered conformers with differing energies.

The (2R,4S) designation indicates a meso compound, which has a plane of symmetry and is therefore achiral. Its enantiomeric counterpart, (2S,4R)-2,4-dichloropentane, is identical to the (2R,4S) form. The conformational analysis of the (2R,4S) isomer is representative of the meso form of 2,4-dichloropentane.

Early studies combining vibrational and NMR spectra with theoretical calculations have shown that for the meso isomer of 2,4-dichloropentane, the most stable conformation is the trans-gauche (TG) form.[1] However, other conformers also exist in equilibrium, and their relative populations can be influenced by the solvent and temperature.

Methodologies for Conformational Analysis

The elucidation of the conformational preferences of this compound relies on a synergistic approach that combines experimental spectroscopic data with theoretical computational modeling.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformational equilibrium of molecules in solution.[1] The key parameters derived from ¹H NMR spectra are the vicinal spin-spin coupling constants (³JHH) between protons on adjacent carbon atoms.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. The temperature of the sample should be precisely controlled and recorded. A series of spectra at different temperatures (e.g., from 243 K to 363 K) can provide thermodynamic data about the conformational equilibrium.

-

Spectral Analysis: Analyze the multiplets corresponding to the methine (H2 and H4) and methylene (H3) protons. The vicinal coupling constants (³JHH) between the methine and methylene protons are extracted from the spectra.

-

Conformational Population Analysis: The observed vicinal coupling constants are time-averages of the coupling constants in the individual conformers, weighted by their populations. The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle (θ) between the coupled protons:

-

J = Acos²(θ) + Bcos(θ) + C

By using established values for the coupling constants in trans (Jt, θ ≈ 180°) and gauche (Jg, θ ≈ 60°) arrangements, the populations of the different conformers can be calculated from the experimentally measured coupling constants.

-

Computational Protocol: Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the geometries and relative energies of the different conformers of this compound.

Detailed Protocol for Computational Analysis:

-

Initial Structure Generation: Generate the 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This is typically done by rotating the dihedral angles of the C2-C3 and C3-C4 bonds in increments (e.g., 30°) and performing an initial energy minimization of each resulting structure using a molecular mechanics force field (e.g., MMFF94, OPLS). For halogenated alkanes, a force field with appropriate parameters for chlorine atoms is crucial.

-

Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to full geometry optimization and energy calculation using higher levels of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) or ab initio methods.

-

Thermodynamic Analysis: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies, thermal energies, and entropies. These are used to calculate the relative Gibbs free energies of the conformers at a given temperature.

-

Prediction of NMR Parameters: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with the experimental data for validation of the computational model.

Conformational Isomers of this compound

The rotation around the C2-C3 and C3-C4 bonds in this compound gives rise to several staggered conformers. The most significant conformers are typically designated by the relative orientations (trans or gauche) of the C1-C2-C3-C4 and C2-C3-C4-C5 backbones. For the meso isomer, the most stable conformers are the trans-gauche (TG) and its mirror image, the gauche-trans (GT), which are degenerate in energy.

Below are the Newman projections for the key staggered conformers of this compound, viewed down the C2-C3 bond.

References

An In-depth Technical Guide to the Physical Properties of meso-2,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of meso-2,4-dichloropentane. It includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a logical workflow for the characterization of this compound.

Introduction to meso-2,4-Dichloropentane

meso-2,4-Dichloropentane is an achiral stereoisomer of 2,4-dichloropentane.[1] Despite possessing two chiral centers, the molecule has an internal plane of symmetry, which results in its optical inactivity.[1][2] This unique structural feature distinguishes it from its chiral enantiomeric pair, (2R,4R)- and (2S,4S)-2,4-dichloropentane, and influences its physical properties. Understanding these properties is crucial for its application in various chemical syntheses and as a model compound in polymer chemistry.

Physical Properties

The physical properties of meso-2,4-dichloropentane are distinct from its diastereomers.[2] Below is a compilation of available quantitative data for 2,4-dichloropentane, with specific notation for the meso isomer where available.

| Property | Value | Stereoisomer |

| Molecular Formula | C₅H₁₀Cl₂ | meso |

| Molecular Weight | 141.035 g/mol | meso[3] |

| CAS Number | 1825-09-8 | meso[3][4] |

| Boiling Point | Not Available | meso |

| Density | Not Available | meso |

| Refractive Index | Not Available | meso |

| Solubility | Insoluble in water.[5] Soluble in organic solvents. | General |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of a liquid organic compound such as meso-2,4-dichloropentane.

3.1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[6]

-

Apparatus: A small test tube (e.g., 150 mm diameter), a magnetic stirrer, a hot plate with stirring capability, a thermometer or temperature probe, a clamp, and a metal heating block.[6]

-

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.[6]

-

Position the test tube in the heating block on the hot plate stirrer and secure it with a clamp.[6]

-

Clamp the thermometer and lower it into the test tube, ensuring the bulb is about 1 cm above the liquid's surface.[6]

-

Turn on the stirrer to ensure gentle mixing.[6]

-

Begin heating the sample and observe for boiling and the condensation of vapor on the test tube walls (refluxing).[6]

-

The thermometer bulb should be at the level of the vapor condensation ring for an accurate reading.[6]

-

The stable temperature reading during gentle reflux is the boiling point of the liquid.[6]

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

-

3.2. Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[7]

-

Apparatus: A digital balance, a measuring cylinder or pycnometer (density bottle) for higher accuracy, and a temperature-controlled water bath.

-

Procedure (using a measuring cylinder):

-

Place a clean, dry measuring cylinder on the digital balance and tare the mass to zero.[7]

-

Add a known volume of the liquid (e.g., 10 mL) to the measuring cylinder, reading the volume from the bottom of the meniscus.[7]

-

Place the measuring cylinder with the liquid back on the balance and record the mass.[7]

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, perform the measurement multiple times and calculate the average. It is also advisable to record the temperature at which the measurement is taken.

-

3.3. Determination of Refractive Index

The refractive index is a fundamental physical property that can be measured with high precision using a refractometer or interferometric methods.[8][9]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, a light source (typically a sodium lamp), and a dropper.

-

Procedure (using an Abbe refractometer):

-

Ensure the refractometer is clean and calibrated with a standard of known refractive index (e.g., distilled water).

-

Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20°C or 25°C).

-

Using a clean dropper, place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue after the measurement.

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the physical properties of meso-2,4-dichloropentane.

Caption: Workflow for the characterization of meso-2,4-dichloropentane.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. Page loading... [wap.guidechem.com]

- 4. Meso-2,4-dichloropentane [webbook.nist.gov]

- 5. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Stereoisomerism of 2,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

2,4-Dichloropentane serves as a fundamental model for understanding stereoisomerism in molecules with multiple chiral centers. This technical guide provides a comprehensive analysis of the stereoisomers of 2,4-dichloropentane, detailing their structural relationships, physical properties, and the experimental protocols for their synthesis and separation. The molecule possesses two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)-2,4-dichloropentane and (2S,4S)-2,4-dichloropentane, and a meso compound, (2R,4S)-2,4-dichloropentane. This guide will delve into the nuances of their synthesis, typically achieved through the chlorination of pentane-2,4-diol, and the subsequent separation of the resulting diastereomeric mixture. Furthermore, it will outline the principles and a generalized protocol for the resolution of the racemic mixture into its constituent enantiomers. All quantitative data is presented in clear tabular formats, and key conceptual relationships are visualized using Graphviz diagrams.

Introduction to the Stereoisomerism of 2,4-Dichloropentane

Stereoisomerism is a critical concept in organic chemistry and drug development, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its physical, chemical, and biological properties. 2,4-Dichloropentane is an archetypal molecule for illustrating the principles of stereoisomerism arising from the presence of two chiral centers.

The structure of 2,4-dichloropentane features two stereogenic carbons at positions 2 and 4. This leads to the possibility of 2n stereoisomers, where n is the number of chiral centers. In this case, with n=2, a maximum of four stereoisomers might be expected. However, due to the symmetrical nature of the substitution pattern, one of the potential stereoisomers is a meso compound, which is achiral despite having chiral centers. Consequently, 2,4-dichloropentane exists as a total of three stereoisomers: a pair of enantiomers and a meso diastereomer.[1][2]

The relationships between these stereoisomers are as follows:

-

(2R,4R)-2,4-dichloropentane and (2S,4S)-2,4-dichloropentane are enantiomers. They are non-superimposable mirror images of each other and will exhibit equal and opposite optical rotation.[1]

-

This compound is a meso compound. It possesses an internal plane of symmetry and is therefore achiral and optically inactive.[1] It is a diastereomer of both the (2R,4R) and (2S,4S) enantiomers.

These relationships are fundamental to designing strategies for their synthesis and separation.

Quantitative Data on Physical Properties

The distinct physical properties of the diastereomers (the meso compound and the racemic pair) allow for their separation, while the identical physical properties of the enantiomers (except for optical rotation) necessitate specialized resolution techniques.

| Stereoisomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Racemic Mixture | (2R,4R)/(2S,4S) | 625-67-2 | C₅H₁₀Cl₂ | 141.04 | 141.5 | -75.05 (estimate) |

| Meso Compound | (2R,4S) | 1825-09-8 | C₅H₁₀Cl₂ | 141.04 | 148.5 | Not Available |

Experimental Protocols

Synthesis of 2,4-Dichloropentane Stereoisomers

A common and effective method for the synthesis of 2,4-dichloropentane is the reaction of pentane-2,4-diol with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. The stereochemical outcome of the reaction will depend on the stereochemistry of the starting diol.

Reaction:

HO-CH(CH₃)-CH₂-CH(CH₃)-OH + 2 SOCl₂ → Cl-CH(CH₃)-CH₂-CH(CH₃)-Cl + 2 SO₂ + 2 HCl

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HCl and SO₂ gas) is charged with pentane-2,4-diol and an appropriate solvent (e.g., pyridine or chloroform). The flask is cooled in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise from the dropping funnel to the cooled, stirred solution of the diol. The addition should be slow to control the exothermic reaction and the evolution of gases.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the excess thionyl chloride is carefully quenched by the slow addition of cold water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield the crude product, which is a mixture of the meso and racemic 2,4-dichloropentane.

Separation of Meso and Racemic Diastereomers

The meso and racemic forms of 2,4-dichloropentane are diastereomers and thus have different physical properties, such as boiling points. This difference allows for their separation by fractional distillation.

Detailed Methodology:

-

Apparatus: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., a Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Distillation: The crude mixture of 2,4-dichloropentane stereoisomers is placed in the distillation flask. The mixture is heated, and the vapor passes through the fractionating column.

-

Fraction Collection: Due to their different boiling points, the meso and racemic forms will separate in the column. The lower-boiling fraction is collected first, followed by the higher-boiling fraction. The temperature should be carefully monitored to ensure a good separation. Based on the available data, the racemic mixture has a lower boiling point than the meso compound.

-

Analysis: The purity of the collected fractions should be assessed using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Resolution of the Racemic Mixture

The separation of the enantiomeric pair of (2R,4R)- and (2S,4S)-2,4-dichloropentane requires a process called chiral resolution, as they have identical physical properties apart from their interaction with plane-polarized light.[3]

Generalized Protocol using a Chiral Resolving Agent:

This method involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. These diastereomers can then be separated based on their different physical properties, such as solubility.

-

Selection of a Resolving Agent: A suitable chiral resolving agent is chosen. For a neutral compound like 2,4-dichloropentane, derivatization to introduce an acidic or basic handle might be necessary before reacting with a chiral base or acid, respectively. Alternatively, chiral chromatography can be employed.

-

Formation of Diastereomers: The racemic mixture is reacted with a single enantiomer of the chiral resolving agent to form a mixture of diastereomers.

-

Separation of Diastereomers: The diastereomers are separated by fractional crystallization. This relies on the different solubilities of the diastereomeric salts in a particular solvent. The less soluble diastereomer will crystallize out of the solution first.

-

Regeneration of Enantiomers: The separated diastereomers are then treated with a reagent to cleave the chiral resolving agent, yielding the individual, pure enantiomers of 2,4-dichloropentane.

Alternative Method: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.[4][5]

-

Column Selection: A chiral stationary phase (CSP) is chosen that can differentiate between the two enantiomers of 2,4-dichloropentane.

-

Method Development: An appropriate mobile phase is selected, and the chromatographic conditions (flow rate, temperature) are optimized to achieve baseline separation of the enantiomers.

-

Separation: The racemic mixture is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the CSP.

-

Detection and Collection: A detector is used to monitor the elution of the separated enantiomers, which can then be collected as individual fractions.

Visualizations

Caption: Stereoisomeric relationships in 2,4-dichloropentane.

References

Chiral Properties of 2,4-Dichloropentane Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chiral properties of 2,4-dichloropentane enantiomers. It covers the stereoisomers, their synthesis and separation, and detailed analytical techniques for their characterization, including polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.

Introduction to the Stereoisomers of 2,4-Dichloropentane

2,4-Dichloropentane is a halogenated hydrocarbon that possesses two stereogenic centers at carbons 2 and 4. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: These are non-superimposable mirror images of each other. The two enantiomers of 2,4-dichloropentane are (2R,4R)-2,4-dichloropentane and (2S,4S)-2,4-dichloropentane. Enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light.[1]

-

Meso Compound: This is an achiral member of a set of diastereomers. The meso form of 2,4-dichloropentane is (2R,4S)-2,4-dichloropentane (which is identical to (2S,4R)-2,4-dichloropentane). Due to an internal plane of symmetry, the meso compound is optically inactive.[1]

The distinct spatial arrangements of the chlorine atoms in these stereoisomers lead to different chemical and biological activities, making their separation and characterization crucial in various scientific applications, including asymmetric synthesis and drug discovery.

Synthesis and Chiral Resolution

The synthesis of 2,4-dichloropentane typically results in a racemic mixture of the enantiomers along with the meso form. The resolution of these stereoisomers is a critical step to study their individual properties.

Synthesis of 2,4-Dichloropentane

A common method for the preparation of 2,4-dichloropentane involves the chlorination of pentane. However, this method lacks stereocontrol and produces a mixture of all possible dichlorinated isomers. A more controlled synthesis involves the reaction of 2,4-pentanediol with a chlorinating agent like thionyl chloride or hydrochloric acid. The stereochemistry of the starting diol influences the stereochemical outcome of the product.

Chiral Resolution of Enantiomers

Separating the (2R,4R) and (2S,4S) enantiomers from the racemic mixture is a key challenge. The primary techniques employed for this purpose are chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Experimental Protocol: Enantioselective Gas Chromatography (GC)

This protocol outlines a general procedure for the separation of 2,4-dichloropentane stereoisomers using a chiral stationary phase.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2,4-dichloropentane stereoisomer mixture in a volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Chromatographic Conditions:

-

Injector Temperature: 200 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Detector Temperature: 250 °C

-

-

Data Analysis: The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times. The meso compound will typically elute first, followed by the two enantiomers, which will be resolved into two separate peaks. The peak areas can be used to determine the relative abundance of each stereoisomer.

Characterization of Enantiomers

Once separated, the individual enantiomers and the meso compound can be characterized using various analytical techniques.

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. The meso compound will not rotate plane-polarized light.

Experimental Protocol: Measurement of Specific Rotation

Instrumentation:

-

Polarimeter.

-

Sodium D-line lamp (589 nm).

-

Polarimeter cell (1 dm path length).

Procedure:

-

Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., chloroform) and measure the rotation. This value should be zeroed.

-

Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in the chosen solvent.

-

Measurement: Fill the polarimeter cell with the sample solution and measure the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules. The ¹H and ¹³C NMR spectra of the three stereoisomers of 2,4-dichloropentane will exhibit distinct chemical shifts and coupling patterns due to the different spatial arrangements of the atoms.

Quantitative Data: Predicted ¹³C NMR Chemical Shifts

| Stereoisomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| (2R,4R) | ~25 | ~55 | ~45 | ~55 | ~25 |

| (2S,4S) | ~25 | ~55 | ~45 | ~55 | ~25 |

| meso | ~25 | ~57 | ~48 | ~57 | ~25 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The ¹H NMR spectra will also show differences, particularly in the multiplicity and coupling constants of the methine (CHCl) and methylene (CH₂) protons. For the meso compound, the two methyl groups are diastereotopic and may show slightly different chemical shifts.

Logical Workflow and Signaling Pathways

The analysis of 2,4-dichloropentane enantiomers follows a logical workflow from synthesis to characterization.

While there are no specific signaling pathways directly involving 2,4-dichloropentane in a biological context that are well-established in the literature, the principles of chiral recognition are fundamental. In a biological system, the enantiomers of a chiral molecule can interact differently with chiral receptors or enzymes, leading to distinct pharmacological or toxicological effects. This differential interaction is often described by the "three-point attachment model."

Conclusion

The study of the chiral properties of 2,4-dichloropentane enantiomers provides a fundamental example of stereoisomerism. The ability to synthesize, separate, and characterize the individual (2R,4R), (2S,4S), and meso forms is essential for understanding how chirality influences molecular properties and interactions. The experimental protocols and analytical data presented in this guide offer a framework for researchers and professionals working with this and other chiral molecules. Further research to determine the specific optical rotation of the enantiomers and to explore their differential biological activities would be of significant value.

References

quantum chemical calculations for dichloropentane conformers

An in-depth technical guide or whitepaper on the core of .

Introduction

Conformational analysis is a critical aspect of understanding the structure, reactivity, and properties of molecules. For flexible molecules like dichloropentane, which can exist as a multitude of rapidly interconverting spatial arrangements known as conformers, a detailed understanding of the potential energy surface is paramount. Quantum chemical calculations provide a powerful theoretical framework for elucidating the geometries, relative stabilities, and spectroscopic properties of these conformers. This guide offers an in-depth overview of the computational methodologies and data interpretation involved in the conformational analysis of dichloropentane isomers, tailored for researchers in chemistry and drug development.

Dichloropentane (C₅H₁₀Cl₂) exists as several structural isomers, each with its own unique set of conformers arising from rotations around the carbon-carbon single bonds. The relative populations of these conformers are dictated by their Gibbs free energies, and even subtle changes in conformational preference can significantly impact a molecule's physical properties and biological activity. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for accurately predicting these properties.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a standard workflow for the quantum chemical analysis of dichloropentane conformers. This process is generalizable to other flexible aliphatic systems.

-

Initial Conformer Search:

-

A thorough conformational search is the foundational step to ensure all low-energy structures are identified.

-

This is typically performed using a molecular mechanics force field (e.g., MMFF94) due to its computational efficiency.

-

The search involves systematically rotating all acyclic single bonds (in this case, the C-C bonds of the pentane chain) and saving the unique, low-energy structures.

-

-

Geometry Optimization and Frequency Calculation:

-

The structures obtained from the initial search are then subjected to geometry optimization using a higher level of theory.

-

Density Functional Theory (DFT) with a functional like B3LYP is a common and reliable choice.

-

A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost.

-

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To compute the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

-

Calculation of Molecular Properties:

-

Once the optimized geometries of all conformers are obtained, various molecular properties can be calculated.

-

These include dipole moments, rotational constants, and theoretical vibrational spectra (IR and Raman).

-

These calculated properties are crucial for comparing with and interpreting experimental data.

-

-

Analysis of Results:

-

The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Key dihedral angles are analyzed to characterize the geometry of each conformer (e.g., anti, gauche).

-

Workflow for Quantum Chemical Conformational Analysis

In-Depth Vibrational Spectroscopy of (2R,4S)-2,4-Dichloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of (2R,4S)-2,4-dichloropentane, the meso form of this halogenated alkane. The document delves into the conformational analysis, experimental protocols for infrared and Raman spectroscopy, and a detailed assignment of vibrational frequencies, offering valuable insights for researchers in physical chemistry, materials science, and drug development.

Conformational Analysis of this compound

This compound, as a meso compound, possesses a plane of symmetry. The rotational isomerism in this molecule has been a subject of interest as a model compound for understanding the stereochemistry of polymers like polyvinyl chloride (PVC). The staggered conformations around the C2-C3 and C3-C4 bonds are the most stable. The most stable conformer of the meso isomer is the trans-gauche (TG) form. Other conformers, such as the trans-trans (TT) and gauche-gauche (GG), are also present but in smaller amounts at room temperature. The energy difference between these conformers can be studied by analyzing the temperature dependence of the vibrational spectra.

The relationship between the different conformers of this compound can be visualized as follows:

Experimental Protocols

The vibrational spectra of this compound are typically obtained using Fourier Transform Infrared (FTIR) and Raman spectroscopy. As the compound is a liquid at room temperature, standard liquid sampling techniques are employed.

Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the infrared spectrum of a liquid sample is through Attenuated Total Reflectance (ATR).

Methodology:

-

Sample Preparation: A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup:

-

An FTIR spectrometer equipped with an ATR accessory is used.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Data Acquisition:

-

The sample spectrum is recorded, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded at a resolution of, for example, 4 cm⁻¹.

-

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a cuvette.

-

Instrument Setup:

-

A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

The laser is focused onto the sample.

-

The scattered light is collected at a 90° or 180° (backscattering) geometry.

-

-

Data Acquisition:

-

The Raman spectrum is recorded over a specific Stokes shift range (e.g., 200-3500 cm⁻¹).

-

An appropriate laser power and integration time are selected to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing: The recorded spectrum is processed to remove any background fluorescence and cosmic rays.

The general workflow for the vibrational spectroscopic analysis is depicted below:

Vibrational Frequencies and Assignments

The vibrational spectrum of this compound is complex due to the presence of multiple conformers and various vibrational modes. The assignment of the observed bands to specific molecular motions is crucial for a complete understanding of its molecular structure and dynamics. The following tables summarize the key vibrational frequencies and their assignments based on published literature.

Table 1: C-H Stretching and Bending Vibrations

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~2970 | Strong | Strong | ν_as(CH₃) |

| ~2930 | Strong | Strong | ν_s(CH₃) |

| ~2870 | Medium | Strong | ν(CH) |

| ~1450 | Medium | Medium | δ_as(CH₃) |

| ~1380 | Medium | Medium | δ_s(CH₃) |

| ~1250 | Medium | Weak | wag(CH₂) |

| ~950 | Weak | Medium | rock(CH₃) |

Table 2: C-Cl Stretching and Skeletal Vibrations

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Conformer |

| ~680 | Strong | Strong | ν(C-Cl) | TG |

| ~615 | Strong | Strong | ν(C-Cl) | TG |

| ~750 | Medium | Medium | ν(C-Cl) | TT |

| ~640 | Medium | Strong | ν(C-Cl) | TT |

| ~1100 | Medium | Medium | ν(C-C) | - |

| ~400 | Medium | Medium | δ(CCC) | - |

Note: The exact frequencies and intensities can vary depending on the experimental conditions and the physical state of the sample. The assignments are based on comparisons with related molecules and theoretical calculations.

Conclusion

The vibrational spectroscopy of this compound provides a powerful tool for probing its conformational landscape and molecular structure. The combination of FTIR and Raman spectroscopy, coupled with theoretical calculations, allows for a detailed assignment of the observed vibrational bands. This information is not only fundamental to understanding the physical properties of this molecule but also serves as a valuable reference for the analysis of more complex chlorinated polymers and related compounds in various scientific and industrial applications.

An In-depth Technical Guide on the Optical Activity of 2,4-Dichloropentane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical activity of 2,4-dichloropentane stereoisomers. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the principles of stereochemistry and the characterization of chiral compounds. This document details the stereoisomeric forms of 2,4-dichloropentane, the principles of optical activity, and the experimental methods used for its measurement.

Stereoisomerism in 2,4-Dichloropentane

2,4-Dichloropentane is a halogenated hydrocarbon that serves as an excellent model for understanding stereoisomerism due to the presence of two chiral centers at the second and fourth carbon atoms. This results in the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound.

-

Enantiomers: The (2R,4R)-2,4-dichloropentane and (2S,4S)-2,4-dichloropentane isomers are non-superimposable mirror images of each other. These isomers are optically active.

-

Meso Compound: The (2R,4S)-2,4-dichloropentane (which is identical to (2S,4R)-2,4-dichloropentane due to a plane of symmetry) is a meso compound. It is achiral and therefore optically inactive, despite having two chiral centers.

The relationship between these stereoisomers is crucial for understanding their different physical and chemical properties, particularly their interaction with plane-polarized light.

Optical Activity and Specific Rotation

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)). A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out. Meso compounds are also optically inactive due to an internal plane of symmetry.

The quantitative measure of a compound's optical activity is its specific rotation , denoted as [α]. It is a characteristic physical property of a chiral compound and is calculated using the following formula:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

Data Presentation: Optical Properties of 2,4-Dichloropentane Stereoisomers

The following table summarizes the expected optical properties of the 2,4-dichloropentane stereoisomers.

| Stereoisomer Configuration | Common Name | Optical Activity | Specific Rotation ([α]D) |

| (2R,4R)-2,4-dichloropentane | Enantiomer | Optically Active | Value not available in surveyed literature |

| (2S,4S)-2,4-dichloropentane | Enantiomer | Optically Active | Value not available in surveyed literature |

| This compound | Meso Compound | Optically Inactive | 0° |

Note: Despite extensive literature searches, specific experimentally determined values for the specific rotation of the (2R,4R) and (2S,4S) enantiomers of 2,4-dichloropentane could not be located in the publicly available resources. It is expected that the specific rotation of the (2S,4S) enantiomer would be equal in magnitude and opposite in sign to the (2R,4R) enantiomer.

Experimental Protocols: Determination of Optical Activity by Polarimetry

The following is a detailed methodology for the determination of the optical activity of a liquid sample, such as the enantiomers of 2,4-dichloropentane, using a polarimeter.

Objective: To measure the observed rotation of a chiral liquid sample and calculate its specific rotation.

Materials and Equipment:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm or 2 dm in length

-

Sodium lamp (or other monochromatic light source)

-

Volumetric flask

-

Analytical balance

-

The chiral sample (e.g., a purified enantiomer of 2,4-dichloropentane)

-

A suitable achiral solvent (e.g., ethanol, chloroform)

-

Beakers

-

Pipettes

Experimental Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the light source. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light output.

-

Blank Measurement (Zeroing the Instrument):

-

Clean the polarimeter cell thoroughly with the chosen solvent and then rinse it with the same solvent a final time.

-

Fill the cell with the pure solvent, ensuring there are no air bubbles trapped in the light path.

-

Place the filled cell in the polarimeter.

-

Rotate the analyzer until the two halves of the field of view are of equal intensity (or at a minimum intensity, depending on the instrument design).

-

Record this reading as the zero point or press the "zero" button on a digital polarimeter.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the chiral sample using an analytical balance.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c).

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the sample cell in the polarimeter.

-

Rotate the analyzer until the field of view is again at the point of equal intensity or minimum brightness.

-

Record the observed angle of rotation (α). Take multiple readings and calculate the average.

-

-

Data Recording:

-

Record the observed rotation (α).

-

Record the concentration of the solution (c) in g/mL.

-

Record the path length of the polarimeter cell (l) in dm.

-

Record the temperature (T) at which the measurement was taken.

-

Record the wavelength of the light source (λ).

-

-

Calculation of Specific Rotation:

-

Use the formula [α]Tλ = α / (l * c) to calculate the specific rotation of the sample.

-

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Work in a well-ventilated area, especially when using volatile organic solvents.

-

Dispose of all chemical waste according to institutional guidelines.

Mandatory Visualization

The logical relationship between the stereoisomers of 2,4-dichloropentane and their optical properties is illustrated in the following diagram.

Methodological & Application

Application Notes and Protocols for (2R,4S)-2,4-Dichloropentane as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2R,4S)-2,4-Dichloropentane , a meso compound, presents a unique opportunity in stereoselective synthesis. Its C2-symmetric-like structure, with two stereocenters of opposite configuration (R and S), makes it an ideal starting material for the synthesis of molecules with C2 symmetry or for the controlled installation of 1,3-stereochemical relationships. This document provides detailed application notes and hypothetical, yet plausible, experimental protocols for the use of this chiral building block in the synthesis of valuable chemical entities.

Application Note 1: Diastereoselective Synthesis of Chiral 1,3-Diols

Chiral 1,3-diols are fundamental structural motifs found in a wide array of natural products and pharmaceuticals, including polyketides and statin drugs. The inherent stereochemistry of this compound can be effectively transferred to create acyclic 1,3-diols with excellent diastereocontrol.

A proposed synthetic strategy involves a double nucleophilic substitution reaction on this compound with a protected hydroxylamine equivalent, followed by hydrolysis to unmask the diol functionality. The C2-symmetry of the starting material is expected to favor the formation of the syn-1,3-diol due to steric hindrance directing the approach of the nucleophile.

Experimental Protocol: Synthesis of (2S,4S)-2,4-Pentanediol via Double Nucleophilic Substitution

This protocol describes a hypothetical two-step procedure for the synthesis of a chiral 1,3-diol from this compound.

Step 1: Double Alkylation of N-Hydroxyphthalimide

-

To a stirred solution of N-hydroxyphthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise over 15 minutes.

-

Allow the resulting suspension to stir at room temperature for 30 minutes.

-